molecular formula C6H14<br>C6H14<br>CH3CH(CH3)(CH2)2CH3 B3432625 2-Methylpentane CAS No. 64742-49-0

2-Methylpentane

Cat. No.: B3432625
CAS No.: 64742-49-0
M. Wt: 86.18 g/mol
InChI Key: AFABGHUZZDYHJO-UHFFFAOYSA-N
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Description

It is a structural isomer of hexane, consisting of a methyl group bonded to the second carbon atom in a pentane chain . This compound is a colorless, odorless liquid at room temperature and is commonly used as a solvent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentane can be synthesized through several methods. One common method involves the catalytic hydrogenation of 4-methyl-2-pentanone (methyl isobutyl ketone) to produce this compound . This process typically requires a metal catalyst such as platinum or palladium and is conducted under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced from light naphtha through a series of distillation and catalytic processes. The production process involves the removal of benzene and sulfur from light naphtha, followed by azeotropic distillation to separate this compound from other hydrocarbons .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentane undergoes several types of chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form various oxygenated compounds.

    Substitution: Halogenation reactions can occur, where hydrogen atoms in this compound are replaced by halogen atoms (e.g., chlorine or bromine) under the presence of light or heat.

    Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Substitution: Halogenation typically requires halogens like chlorine or bromine and may involve catalysts such as iron or ultraviolet light.

    Cracking: High temperatures (above 500°C) and sometimes catalysts like zeolites are used.

Major Products

    Oxidation: Produces alcohols, ketones, and carboxylic acids.

    Substitution: Produces halogenated alkanes.

    Cracking: Produces smaller alkanes and alkenes.

Scientific Research Applications

2-Methylpentane is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Isopentane
  • 3-Methylpentane
  • 3-Ethylpentane
  • 2-Methylhexane
  • 3-Methylhexane

Uniqueness

2-Methylpentane is unique due to its specific branching structure, which influences its physical properties such as boiling point and density. Compared to its isomers, this compound has a lower boiling point and different reactivity patterns in chemical reactions .

Properties

IUPAC Name

2-methylpentane
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InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3
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InChI Key

AFABGHUZZDYHJO-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)C
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Molecular Formula

C6H14, Array
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DSSTOX Substance ID

DTXSID4029143
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Molecular Weight

86.18 g/mol
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Physical Description

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors.
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Boiling Point

140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F
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Flash Point

-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F
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Solubility

In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none
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Density

0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66
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Vapor Density

3.00 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg
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Color/Form

Colorless liquid, Liquid or oil

CAS No.

107-83-5, 43133-95-5, 64742-49-0, 73513-42-5
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Record name 2-methylpentane
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Record name 73513-42-5
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Record name 2-METHYLPENTANE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-METHYLPENTANE
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Record name 2-METHYLPENTANE
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Record name 2-METHYLPENTANE
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Melting Point

-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F
Record name ISOHEXANE
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Record name 2-METHYLPENTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHYLPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-METHYLPENTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/70
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methylpentane
Reactant of Route 2
2-Methylpentane
Reactant of Route 3
2-Methylpentane
Reactant of Route 4
2-Methylpentane
Reactant of Route 5
2-Methylpentane
Reactant of Route 6
2-Methylpentane

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